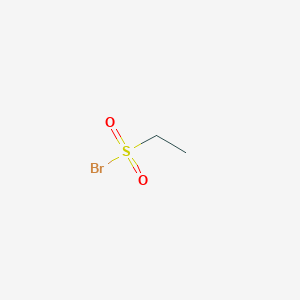
Ethanesulfonylbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonyl bromide is an organosulfur compound with the chemical formula C2H5SO2Br. It is a sulfonyl halide, specifically a bromide, and is used in various chemical reactions due to its reactivity. This compound is known for its role in organic synthesis, particularly in the formation of sulfonate esters and other sulfonyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonyl bromide can be synthesized through the reaction of ethanesulfonyl chloride with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Another method involves the direct bromination of ethanesulfonyl compounds using bromine or brominating agents like N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods: In industrial settings, the production of ethanesulfonyl bromide often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high yields with minimal impurities. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonate esters and other derivatives.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Addition Reactions: It can add to alkenes and alkynes in the presence of catalysts or under radical conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with ethanesulfonyl bromide.
Catalysts: Lewis acids and bases can catalyze the reactions involving ethanesulfonyl bromide.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from reactions with ethanesulfonyl bromide include sulfonate esters, sulfonamides, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Mechanism of Action
The mechanism by which ethanesulfonyl bromide exerts its effects involves the formation of sulfonate esters and other derivatives through nucleophilic substitution reactions. The bromide ion acts as a leaving group, allowing the nucleophile to attack the sulfur atom. This results in the formation of a new covalent bond between the sulfur and the nucleophile, leading to the desired product .
Comparison with Similar Compounds
Methanesulfonyl Bromide (CH3SO2Br): Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl Bromide (C6H5SO2Br): Contains a benzene ring, making it more aromatic and less reactive compared to ethanesulfonyl bromide.
Tosyl Bromide (p-CH3C6H4SO2Br): A derivative of benzenesulfonyl bromide with a methyl group on the benzene ring.
Uniqueness: Ethanesulfonyl bromide is unique due to its balance of reactivity and stability. Its ethyl group provides a moderate level of steric hindrance, making it more reactive than bulkier sulfonyl bromides but more stable than smaller ones like methanesulfonyl bromide. This makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C2H5BrO2S |
|---|---|
Molecular Weight |
173.03 g/mol |
IUPAC Name |
ethanesulfonyl bromide |
InChI |
InChI=1S/C2H5BrO2S/c1-2-6(3,4)5/h2H2,1H3 |
InChI Key |
SBBFZWWBMFILKH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















